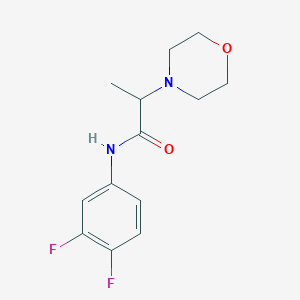
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide, also known as DF-MP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DF-MP is a synthetic compound that belongs to the class of morpholine-based compounds.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has also been investigated for its potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide is not fully understood. However, it has been proposed that N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has been found to exhibit potent antitumor activity in vitro and in vivo. N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has also been investigated for its potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines. N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has been shown to have a low toxicity profile and does not exhibit any significant adverse effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has several advantages for lab experiments, including its potent antitumor activity, low toxicity profile, and ease of synthesis. However, N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has some limitations, including its limited solubility in aqueous solutions and its instability in acidic conditions.
Orientations Futures
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has significant potential for various applications in the fields of medicinal chemistry, pharmacology, and neuroscience. Future research should focus on further elucidating the mechanism of action of N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide, optimizing its pharmacokinetic properties, and developing more potent analogs with improved solubility and stability. N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide could also be investigated for its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders.
Méthodes De Synthèse
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide can be synthesized using various methods, including the reaction of 3,4-difluoroaniline with 2-(morpholin-4-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide as a white solid in good yield.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-9(17-4-6-19-7-5-17)13(18)16-10-2-3-11(14)12(15)8-10/h2-3,8-9H,4-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVXWBHUTHOSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7561990.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B7562002.png)
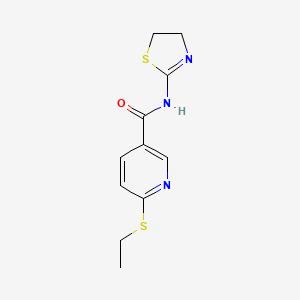

![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-3-methylbenzamide](/img/structure/B7562032.png)
![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)
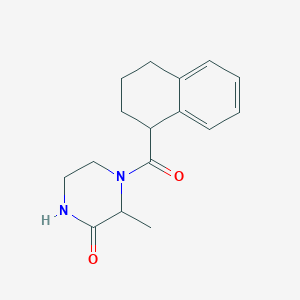

![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)
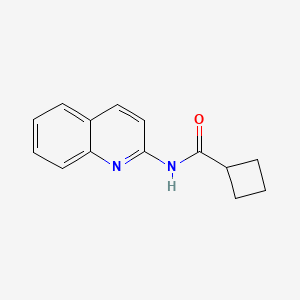
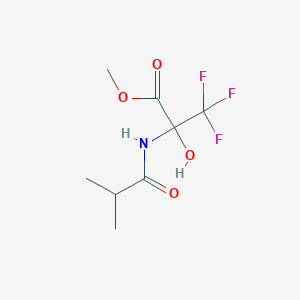
![4-[4-(Cyclopenten-1-yl)-3-(4-nitrophenyl)-4,5,6,6a-tetrahydrocyclopenta[d]triazol-3a-yl]morpholine](/img/structure/B7562075.png)